N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Overview
Description
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroisoquinoline moiety with a carbothioamide functional group. The presence of the trifluoromethyl group is particularly noteworthy as it imparts distinct physicochemical properties to the molecule, making it valuable in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
The exact mode of action of N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is currently unknown. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the Suzuki–Miyaura cross-coupling reaction, which similar compounds are involved in, requires specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2-(trifluoromethyl)phenylamine, which is then subjected to a Pictet-Spengler reaction with an appropriate aldehyde to form the dihydroisoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or dihydroisoquinoline core.
Scientific Research Applications
N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- N-(2-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2S/c18-17(19,20)14-7-3-4-8-15(14)21-16(23)22-10-9-12-5-1-2-6-13(12)11-22/h1-8H,9-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXFBKSCZCFISK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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